4-(N-butyl-N-methylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
Description
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S2.ClH/c1-4-5-11-23(3)28(25,26)15-8-6-14(7-9-15)18(24)21-19-20-16-10-12-22(2)13-17(16)27-19;/h6-9H,4-5,10-13H2,1-3H3,(H,20,21,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKLZKNHCQNAJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(N-butyl-N-methylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented by the following molecular formula:
- Molecular Formula : C18H26N3O2S
- Molecular Weight : 342.48 g/mol
The compound features a sulfonamide moiety, which is often associated with various pharmacological activities. The presence of a thiazole ring and a benzamide structure suggests potential interactions with biological targets.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, compounds that include sulfonamide groups have been shown to inhibit various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The specific mechanism of action for this compound may involve the inhibition of key signaling pathways involved in cancer progression.
Case Study : A study on related sulfonamide derivatives demonstrated that they could inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range. This suggests that our compound may exhibit similar efficacy against these or other cancer cell lines.
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. The inclusion of a thiazole ring may enhance this activity through increased membrane permeability or interaction with bacterial enzymes.
Research Findings : A comparative study on sulfonamide derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 32 µg/mL depending on the specific bacterial strain tested.
Inhibition of Protein Kinases
Recent research has highlighted the role of protein kinases in various diseases, including cancer and inflammatory conditions. Compounds structurally related to our target have been identified as selective inhibitors of certain kinases.
Example : A related compound was found to inhibit ALK5 (activin receptor-like kinase 5), a target in fibrosis and cancer therapy, with an IC50 value as low as 0.013 µM. This raises the possibility that our compound may also serve as a kinase inhibitor, potentially impacting pathways such as TGF-β signaling.
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the sulfamoyl group, benzamide core, or thiazolo-pyridine ring. These variations influence physicochemical properties, target selectivity, and metabolic stability. Below is a detailed comparison:
Compound A: 4-(N-butyl-N-ethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide Hydrochloride
- Structural Difference : The sulfamoyl group contains an ethyl substituent instead of methyl.
- Reduced metabolic stability compared to the methyl analog, as ethyl groups are more susceptible to oxidative degradation.
Compound B: N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide Hydrochloride
- Structural Differences :
- Benzyl group at the 5-position of the thiazolo-pyridine ring instead of methyl.
- tert-butyl substituent on the benzamide core instead of sulfamoyl.
- Implications :
Comparative Data Table
Research Findings and Implications
Sulfamoyl vs. Benzamide Core : The sulfamoyl group in the target compound and Compound A may favor interactions with polar residues in enzymatic active sites, whereas Compound B’s tert-butyl group likely engages in hydrophobic binding.
Ring Substituents : The 5-methyl group in the target compound and Compound A minimizes steric hindrance compared to Compound B’s 5-benzyl group, which could explain divergent target selectivity.
Salt Formulation : The hydrochloride salt in all three compounds enhances solubility, but Compound B’s larger hydrophobic groups may negate this advantage in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
